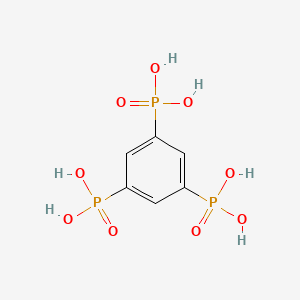
(3,5-ジホスホノフェニル)ホスホン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Diphosphonophenyl)phosphonic acid, also known as benzene-1,3,5-triyltriphosphonic acid, is a compound with the molecular formula C6H9O9P3 and a molecular weight of 318.05 g/mol . This compound is characterized by the presence of three phosphonic acid groups attached to a benzene ring, making it a highly functionalized molecule with significant potential in various scientific fields.
科学的研究の応用
(3,5-Diphosphonophenyl)phosphonic acid has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of (3,5-Diphosphonophenyl)phosphonic acid is copper . The compound interacts with copper, particularly copper oxide, in a specific manner that influences its chemical behavior .
Mode of Action
(3,5-Diphosphonophenyl)phosphonic acid has been shown to have an inhibitory effect on the reaction between copper and chloride in neutral pH water vapor . The molecule binds to the surface of the copper oxide, preventing further deposition of copper .
Result of Action
The molecular and cellular effects of (3,5-Diphosphonophenyl)phosphonic acid’s action primarily involve the inhibition of copper deposition . By binding to the surface of copper oxide, the compound prevents further deposition of copper, potentially influencing processes that depend on copper.
Action Environment
The action of (3,5-Diphosphonophenyl)phosphonic acid is influenced by environmental factors such as pH. Its inhibitory effect on the reaction between copper and chloride has been observed in neutral pH water vapor . The stability and efficacy of the compound may vary under different environmental conditions.
準備方法
The synthesis of (3,5-Diphosphonophenyl)phosphonic acid typically involves the dealkylation of dialkyl phosphonates. One common method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method involves stirring dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux . These methods are preferred due to their efficiency and the stability of the resulting phosphonic acid under acidic conditions.
化学反応の分析
(3,5-Diphosphonophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The phosphonic acid groups can participate in substitution reactions, often involving nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
類似化合物との比較
(3,5-Diphosphonophenyl)phosphonic acid is unique due to its three phosphonic acid groups attached to a benzene ring. Similar compounds include:
(3,5-Diphosphonophenyl)methanephosphonic acid: This compound has a similar structure but with a different substitution pattern on the benzene ring.
(3,5-Diphosphonophenyl)phosphinic acid: This compound contains phosphinic acid groups instead of phosphonic acid groups.
(3,5-Diphosphonophenyl)phosphonous acid: This compound has phosphonous acid groups, which differ in their oxidation state compared to phosphonic acid. These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of (3,5-Diphosphonophenyl)phosphonic acid.
特性
IUPAC Name |
(3,5-diphosphonophenyl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9O9P3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARRIBWWCWLELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1P(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O9P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
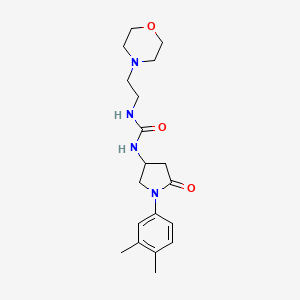
![[(3S,4R)-1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B2452071.png)
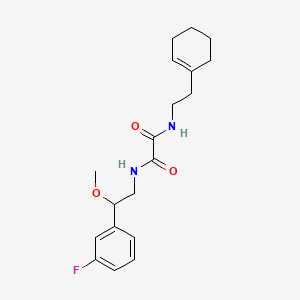
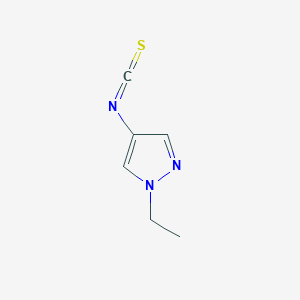

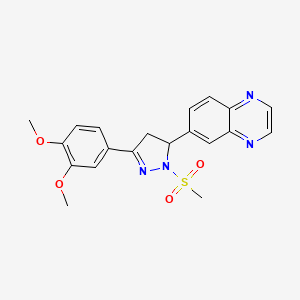
![5-((3-fluorophenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452080.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2452081.png)
![N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2452082.png)
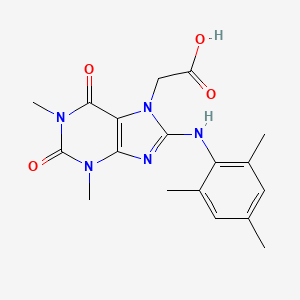

![6-chloro-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2452085.png)

![Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2452093.png)
